

# Initial Clinical Trials of Fluroxene (Fluoromar): An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Fluroxene**

Cat. No.: **B1200339**

[Get Quote](#)

Published: December 16, 2025

Audience: Researchers, scientists, and drug development professionals

## Abstract

This technical guide provides a comprehensive analysis of the initial clinical trials of the inhalational anesthetic **Fluroxene** (brand name: Fluoromar), conducted in the 1950s.

**Fluroxene**, or 2,2,2-trifluoroethyl vinyl ether, was synthesized in 1951 by Julius G. Shukys and introduced into clinical use in 1954.<sup>[1]</sup> This document collates available quantitative data from these early studies, details the experimental protocols of the time, and visually represents the logical relationships and workflows of these pioneering clinical investigations. While the understanding of molecular signaling pathways was nascent in the 1950s, this guide also encapsulates the then-understood physiological effects of this anesthetic agent. The information presented herein is intended to offer a historical perspective on anesthetic drug development and clinical trial methodology.

## Introduction

The 1950s marked a significant era in the development of anesthetic agents, with a move towards halogenated hydrocarbons to improve upon the flammability and side-effect profiles of existing ethers. **Fluroxene** (Fluoromar) emerged as one of the first fluorinated anesthetics to undergo clinical investigation.<sup>[1]</sup> Synthesized in 1951, its initial evaluation in humans began in 1954, with anesthesiologist Dr. Max S. Sadove being the first to receive the agent.<sup>[1]</sup> This

guide focuses on the foundational clinical studies that characterized the pharmacodynamics and clinical utility of **Fluroxene** in the 1950s.

## Physicochemical Properties

**Fluroxene** is a volatile liquid with the following properties:

| Property          | Value                  |
|-------------------|------------------------|
| Molecular Formula | C4H5F3O                |
| Boiling Point     | 43°C                   |
| Density           | 1.14 g/cm <sup>3</sup> |

These properties contributed to its administration via inhalation and its pharmacokinetic profile.

## Early Clinical Trial Data (1954-1962)

The initial clinical trials of **Fluroxene** were primarily observational and aimed at characterizing its anesthetic properties and safety in surgical patients. Two key studies from this period provide the bulk of the available quantitative data.

## Preliminary Clinical Experience (1956)

A preliminary report published in 1956 detailed the use of **Fluroxene** in 80 surgical cases. The findings highlighted its rapid induction and recovery times.

Table 1: Summary of Preliminary Clinical Trial of **Fluroxene** (80 Cases)

| Parameter                    | Observation                                                                              |
|------------------------------|------------------------------------------------------------------------------------------|
| Number of Patients           | 80                                                                                       |
| Induction                    | Rapid and not unpleasant loss of consciousness.                                          |
| Maintenance                  | Generally smooth, though labile.                                                         |
| Recovery                     | Rapid return of reflexes.                                                                |
| Muscular Relaxation          | Incomplete; attempts to deepen anesthesia for relaxation could lead to delayed recovery. |
| Postanesthetic Complications | Nausea and vomiting reported at an incidence no greater than other inhalation agents.    |

## Larger Scale Clinical Evaluation (1962)

A more extensive clinical evaluation published in 1962 summarized the use of **Fluroxene** as the primary anesthetic agent in 614 surgical cases. This study provided a broader view of its clinical applicability across various surgical procedures.

Table 2: Patient Demographics and Surgical Procedures in the 1962 **Fluroxene** Clinical Evaluation (614 Cases)

| Characteristic     | Details                                                                                 |
|--------------------|-----------------------------------------------------------------------------------------|
| Number of Patients | 614                                                                                     |
| Age Range          | All ages included                                                                       |
| Types of Surgery   | General, orthopedic, gynecological, urological, thoracic, and neurosurgical procedures. |

Table 3: Anesthetic Characteristics from the 1962 Clinical Evaluation

| Parameter      | Observation                       |
|----------------|-----------------------------------|
| Induction Time | Rapid                             |
| Recovery Time  | Rapid                             |
| Analgesia      | Potent                            |
| Side Effects   | Minimal "bucking" (laryngospasm). |

## Experimental Protocols

The experimental protocols of the 1950s, while less standardized than modern clinical trials, followed a general methodology for evaluating new anesthetic agents.

### Patient Selection and Premedication

Patients were generally selected from the routine surgical schedule. Premedication typically consisted of a combination of a barbiturate (e.g., pentobarbital), an opioid (e.g., meperidine or morphine), and an anticholinergic (e.g., atropine or scopolamine) administered 45 to 60 minutes prior to surgery.

### Anesthetic Administration and Monitoring

The administration of **Fluroxene** was typically accomplished using a vaporizer attached to a gas machine, allowing for controlled delivery of the anesthetic vapor.

#### Experimental Workflow for **Fluroxene** Administration





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. woodlibrarymuseum.org [woodlibrarymuseum.org]
- To cite this document: BenchChem. [Initial Clinical Trials of Fluroxene (Fluoromar): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1200339#initial-clinical-trials-of-fluroxene-in-the-1950s>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)